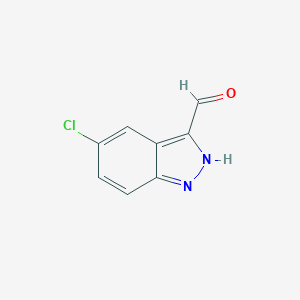

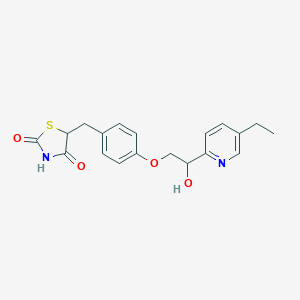

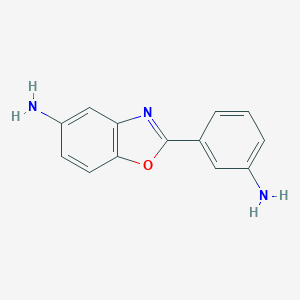

5-chloro-1H-indazole-3-carbaldehyde

Descripción general

Descripción

Synthesis Analysis

5-Chloro-1H-indazole-3-carbaldehyde has been synthesized through various methods, demonstrating the versatility and reactivity of indazole derivatives. One method involves the ring-opening of indole, followed by diazotization with sodium nitrite and then cyclization, yielding 1H-indazole-3-carbaldehyde with a 36% yield. This method is noted for its low cost, simplicity, short reaction time, and suitability for industrial production (Gong Ping, 2012).

Molecular Structure Analysis

The molecular structure of 1H-indazole-3-carbaldehyde has been studied through X-ray diffraction, revealing the presence of two independent molecules linked by N—H⋅⋅⋅O hydrogen bonds, forming one-dimensional chains. The structure is further stabilized by π•••π and C=O⋅⋅⋅π interactions, along with weak non-classical C—H⋅⋅⋅N hydrogen bonds. 3D Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis have provided insights into the intermolecular interactions within the crystal packing (Barbara Morzyk-Ociepa et al., 2021).

Chemical Reactions and Properties

5-Chloro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including tandem oxirane-opening and 1,3-oxazole-closure processes with epihalogenohydrins, leading to the formation of tricyclic systems. Its reaction with secondary amines can unexpectedly proceed with the opening of the oxazole ring (K. F. Suzdalev et al., 2011). Additionally, it reacts with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, affording new heterocyclic compounds through cyclization of intermediate thiols (N. I. Vikrishchuk et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

5-chloro-1H-indazole-3-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it's used in the formation of triazolo(thiadiazepino)indoles, a new heterocyclic system, by reacting with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols (Vikrishchuk et al., 2019). Also, it's involved in creating 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, notable for their potential biological activity (Vikrishchuk et al., 2020).

Methodology Enhancement

5-chloro-1H-indazole-3-carbaldehyde is crucial in developing new methodologies for chemical synthesis. A method involving its ring opening in acidic conditions followed by diazotization and cyclization provides a cost-effective, simple, and quick approach suitable for industrial production (Gong Ping, 2012).

Structural Analysis and Molecular Interactions

The compound plays a significant role in structural chemistry. For instance, the molecular structure of 5-chloro-1H-indazole-3-carbaldehyde has been studied using X-ray diffraction, offering insights into its intermolecular interactions and crystal packing (Morzyk-Ociepa et al., 2021).

Heterocyclic Synthesis

5-chloro-1H-indazole-3-carbaldehyde is an important intermediate in heterocyclic synthesis. It's used to create novel heterocyclic systems, which are otherwise challenging to obtain, highlighting its significance in organic synthesis and medicinal chemistry (Gouda et al., 2016).

Antimicrobial Agent Synthesis

The compound is instrumental in synthesizing potential antimicrobial agents. For example, it's used in the Vilsmeier–Haack reaction approach to produce 1,2,3-triazolyl pyrazole derivatives, showing broad-spectrum antimicrobial activities and good anti-oxidant activities (Bhat et al., 2016).

Safety And Hazards

Direcciones Futuras

Indazole-containing derivatives, including 5-chloro-1H-indazole-3-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities .

Propiedades

IUPAC Name |

5-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQELXOTYHCBYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622089 | |

| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-indazole-3-carbaldehyde | |

CAS RN |

102735-84-2 | |

| Record name | 5-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)